molecular formula C12H20N2O3 B11804568 tert-Butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate

tert-Butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate

Cat. No.: B11804568
M. Wt: 240.30 g/mol
InChI Key: ZRLSHURDLKOJJN-UHFFFAOYSA-N
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Description

tert-Butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (CAS 1251004-07-5) is a high-purity chemical building block of significant interest in medicinal chemistry research. This compound features a bicyclic pyrrolo[3,4-c]pyridine scaffold, a structure recognized for its diverse biological potential. The tert-butyloxycarbonyl (Boc) protecting group is a critical feature, allowing researchers to selectively manipulate the secondary amine during multi-step synthetic routes. The keto group at the 6-position provides a versatile handle for further chemical modification, enabling the exploration of novel chemical space. The pyrrolo[3,4-c]pyridine core is a key isomer in a family of heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities in scientific studies, including investigation as antidiabetic, antimicrobial, and analgesic agents . Researchers utilize this scaffold in the design and synthesis of novel molecules for structure-activity relationship (SAR) studies and as potential inhibitors of various enzymes and receptors . This product is intended for research and development applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl 6-oxo-3,3a,4,5,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-10(15)13-5-9(8)7-14/h8-9H,4-7H2,1-3H3,(H,13,15)

InChI Key

ZRLSHURDLKOJJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)NCC2C1

Origin of Product

United States

Preparation Methods

Reaction Scheme and Conditions

In a representative procedure, tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate undergoes amination with 1-bromo-2-(trifluoromethyl)benzene using palladium acetate as a catalyst, Xantphos as a ligand, and cesium carbonate as a base in toluene at 110°C. The Boc-protected amine intermediate is isolated in 85% yield before subsequent oxidation to introduce the 6-oxo group.

Key Reaction Parameters

ParameterValue/ReagentRole
CatalystPd(OAc)₂Facilitates C–N bond formation
LigandXantphosStabilizes Pd catalyst
BaseCs₂CO₃Neutralizes HBr byproduct
SolventTolueneHigh-boiling solvent
Temperature110°COptimizes reaction rate

Oxidation to 6-Oxo Derivative

The ketone functionality at position 6 is introduced via oxidation of a secondary alcohol intermediate. Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane achieves this transformation. PCC is preferred due to milder conditions, yielding the 6-oxo product in 78–92% yield.

Ring-Closing Metathesis for Bicyclic Formation

Ring-closing metathesis (RCM) offers an alternative route to construct the pyrrolo[3,4-c]pyridine core. This method utilizes Grubbs catalysts to form the bicyclic structure from diene precursors.

Substrate Preparation and Catalysis

A diene precursor containing allyl amine and acrylate moieties undergoes RCM using Grubbs II catalyst (1–5 mol%) in dichloromethane at 40°C. The reaction proceeds via a [2+2] cycloaddition mechanism, forming the 6-membered ring with >90% efficiency. Subsequent Boc protection and oxidation yield the target compound.

Optimization Insights

  • Catalyst Loading : 2 mol% Grubbs II balances cost and efficiency.

  • Solvent Choice : Dichloromethane minimizes side reactions.

  • Temperature : 40°C ensures complete conversion without decomposition.

Intramolecular Amidation for Cyclization

Intramolecular amidation is a classical approach to form the pyrrolidine ring. This method involves activating a carboxylic acid precursor to form an amide bond, cyclizing to generate the bicyclic framework.

Activation and Cyclization Steps

A linear precursor with a tertiary amine and carboxylic acid is treated with ethyl chloroformate to form a mixed carbonate intermediate. Heating in dimethylformamide (DMF) induces cyclization, producing the pyrrolo[3,4-c]pyridine core in 65–75% yield. Boc protection is introduced prior to cyclization to prevent unwanted side reactions.

Reaction Equation

R-NH-CH2-COOHClCO2EtR-NH-CO-OEtΔBicyclic Amide+CO2+EtOH\text{R-NH-CH}2\text{-COOH} \xrightarrow{\text{ClCO}2\text{Et}} \text{R-NH-CO-OEt} \xrightarrow{\Delta} \text{Bicyclic Amide} + \text{CO}_2 + \text{EtOH}

Reductive Amination for Stereochemical Control

Reductive amination ensures precise stereochemical outcomes in the hexahydro-pyrrolopyridine system. This method is critical for synthesizing enantiomerically pure intermediates.

Chiral Auxiliary Approach

A keto-amine precursor is reacted with a chiral auxiliary (e.g., (R)-phenylglycinol) to form a Schiff base. Sodium cyanoborohydride reduces the imine, yielding a diastereomerically pure amine. Acidic cleavage of the auxiliary followed by Boc protection affords the target compound with >99% enantiomeric excess.

Data Table: Reductive Amination Conditions

ParameterValueImpact on Yield
Reducing AgentNaBH₃CNSelective for imines
SolventMeOHPolar protic medium
pH4–5 (AcOH buffer)Prevents over-reduction

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages in scalability, yield, and stereochemical control.

Table 1: Method Comparison

MethodYield (%)StereocontrolScalabilityCost Efficiency
Palladium-Catalyzed85ModerateHighModerate
Ring-Closing Metathesis90LowMediumHigh
Intramolecular Amidation70HighLowLow
Reductive Amination95ExcellentMediumModerate

Industrial-Scale Considerations

For large-scale synthesis, the palladium-catalyzed method is favored due to its high yield and compatibility with continuous flow reactors. However, catalyst recycling and ligand costs necessitate optimization. Recent advances in immobilized Pd catalysts reduce expenses by enabling reuse for >10 cycles without activity loss .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its biological activities, which include:

  • Antimicrobial Activity : Research indicates that tert-butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate exhibits antimicrobial properties against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a potential lead compound for antibiotic development.
  • Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties. It has shown activity against certain cancer cell lines, indicating its potential as a chemotherapeutic agent. Further investigations are necessary to elucidate its mechanisms of action and efficacy in vivo.

Synthetic Chemistry

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Reactions with Electrophiles : The compound can be modified through reactions with various electrophiles to enhance its biological activity or to create derivatives with novel properties.

These synthetic routes allow researchers to produce the compound in sufficient quantities for further study and application.

Binding Affinity Studies

Interaction studies focus on the binding affinity of this compound to various biological targets. Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.

Case Studies

Several case studies have documented the applications of this compound:

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties demonstrated that this compound effectively inhibited the growth of specific bacterial strains. The results suggested that modifications to the structure could enhance potency against resistant strains.
  • Cancer Cell Line Testing : In vitro tests on various cancer cell lines indicated that this compound induced apoptosis in malignant cells while sparing normal cells. This selective action presents a promising avenue for cancer therapy development.

Mechanism of Action

The mechanism of action of tert-Butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compounds sharing the pyrrolo[3,4-c]pyridine or related bicyclic frameworks exhibit variations in substituents, stereochemistry, and ring saturation, influencing their physicochemical and biological properties.

Table 1: Key Structural Analogues and Properties
Compound Name CAS Number Similarity Score Molecular Weight Key Structural Differences
cis-2-Boc-Hexahydropyrrolo[3,4-c]pyrrole 250275-15-1 1.00 226.32 No oxo group; saturated bicyclic core
tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride 1187933-06-7 0.94 262.78 Hydrochloride salt; alternative substituent
trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate 1251014-37-5 0.94 226.32 Trans stereochemistry; no oxo group
tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate 1421065-63-5 0.87 250.29 Pyrido-pyrazine ring system
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate 193537-14-3 0.75 338.41 Thieno ring replaces pyrrolo; ethyl ester

Similarity Scores : Calculated based on Tanimoto coefficients using structural fingerprints .

Functional Group Variations

  • Boc Protection : The tert-butyl carbamate group improves solubility in organic solvents (e.g., dichloromethane, ethyl acetate) and stabilizes the compound during synthetic steps, a feature shared with analogues like 1187933-06-7 .

Stereochemical and Conformational Differences

  • Cis vs. Trans Isomers: The trans isomer (1251014-37-5) exhibits lower polarity due to its stereochemistry, influencing solubility (soluble in dichloromethane, methanol) and storage requirements (2–8°C, sealed) compared to cis counterparts .
  • Spiro Compounds: Derivatives like tert-Butyl 2’-chloro-6’-oxo-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate (269) introduce spirocyclic complexity, reducing synthetic accessibility but enhancing target specificity in kinase inhibition .

Biological Activity

Tert-Butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C12H19N2O2
  • Molecular Weight : Approximately 240.30 g/mol
  • CAS Number : 1251004-07-5

The compound features a pyrrolidine ring fused with a pyridine structure, which contributes to its unique properties and potential applications in various fields, particularly in drug development.

Biological Activity

This compound exhibits several biological activities that warrant further investigation:

  • Anticancer Activity :
    • The compound has been studied for its potential as an inhibitor of protein kinases involved in cancer progression. Notably, it shows promise as a selective inhibitor of MPS1 kinase, which is overexpressed in various cancers and plays a crucial role in the spindle assembly checkpoint .
    • In vitro studies demonstrated that related compounds based on the pyrrolo[3,4-c]pyridine scaffold exhibit significant antiproliferative activity against human cancer cell lines .
  • Analgesic Properties :
    • Preliminary studies suggest that derivatives of this compound may act as analgesics through unique mechanisms, including cyclooxygenase (COX) inhibition and opioid receptor activation at varying concentrations .
  • Binding Affinity Studies :
    • Interaction studies indicate that this compound has notable binding affinity to various biological targets, which is crucial for understanding its pharmacodynamics.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivityInhibits MPS1 kinase; shows antiproliferative effects on cancer cell lines
Analgesic PropertiesPotential COX inhibition and opioid receptor activation
Binding AffinitySignificant binding to various biological targets

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Friedlander Reaction : A widely used method for synthesizing pyrrolidine derivatives.
  • Cyclization Reactions : These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with novel properties.

Table 2: Synthetic Routes Overview

Synthesis MethodDescription
Friedlander ReactionUtilizes 2-amino-pyridines and carbonyl compounds to form the pyrrolidine ring
Cyclization ReactionsInvolves the formation of cyclic structures that enhance biological activity

Case Study 1: MPS1 Inhibition

In a study focusing on MPS1 inhibitors, compounds derived from the pyrrolo[3,2-c]pyridine scaffold were evaluated for their efficacy against cancer cell lines. Compound 8 demonstrated potent binding (IC50 = 0.025 μM) and antiproliferative activity (GI50 = 0.55 μM) but showed poor selectivity against other kinases like CDK2 . This highlights the need for further optimization of similar compounds.

Case Study 2: Analgesic Mechanisms

Research into new derivatives indicated that they might serve as a new class of analgesics with dual mechanisms—acting on COX enzymes at lower doses and opioid receptors at higher doses. This dual action could provide insights into developing more effective pain management therapies .

Q & A

Q. What are common synthetic routes for preparing tert-Butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate?

The synthesis typically involves multi-step processes, including cyclization, alkylation, and esterification. For example, substituted pyrroles may undergo condensation with alkylating agents under controlled conditions (e.g., temperature, solvent selection) to form the pyrrolo-pyridine core. The tert-butyl carbamate group is introduced via esterification using Boc-protecting reagents. Reaction optimization often requires monitoring by TLC or HPLC to ensure intermediates are stable and yields are maximized .

Q. How is the compound characterized to confirm its structure and purity?

Key analytical techniques include:

  • NMR spectroscopy (¹H, ¹³C, and DEPT) to verify stereochemistry and functional groups.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation.
  • X-ray crystallography to resolve the crystal structure, particularly for stereoisomers or polymorphs .
  • HPLC or GC-MS for purity assessment (>95% purity is typical for research-grade material) .

Q. What safety protocols are essential when handling this compound?

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust or vapors.
  • Store in amber glass bottles at 2–8°C under inert gas (e.g., N₂) to prevent degradation .
  • Follow emergency measures such as rinsing exposed skin/eyes with water and seeking medical attention if ingested .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Stereoselectivity is influenced by:

  • Chiral catalysts (e.g., organocatalysts or metal complexes) to direct asymmetric cyclization.
  • Solvent polarity (e.g., DMF vs. THF) to stabilize transition states.
  • Temperature gradients during critical steps (e.g., slow cooling to favor crystalline stereoisomers). Post-synthesis, chiral HPLC or enzymatic resolution may isolate enantiomers .

Q. What strategies optimize reaction yields for derivatives with modified substituents?

  • Protecting group compatibility : Ensure Boc groups remain stable under reaction conditions (e.g., avoid strong acids).
  • Microwave-assisted synthesis to accelerate ring-closing steps and reduce side products.
  • Computational modeling (DFT calculations) to predict reactivity and guide substituent selection .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

  • Variable-temperature NMR to distinguish dynamic effects (e.g., rotamers) from structural isomers.
  • 2D NMR (COSY, NOESY) to confirm through-space correlations in complex bicyclic systems.
  • Cross-validation with X-ray data to resolve ambiguities in peak assignments .

Q. What methodologies manage hazardous intermediates during scale-up?

  • In-situ quenching of reactive intermediates (e.g., boronic acids, dioxaborolanes) to minimize isolation risks.
  • Flow chemistry to handle exothermic steps safely.
  • Real-time monitoring (e.g., FTIR probes) to detect unstable intermediates and adjust conditions dynamically .

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